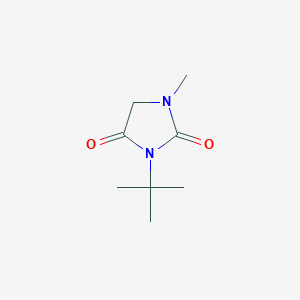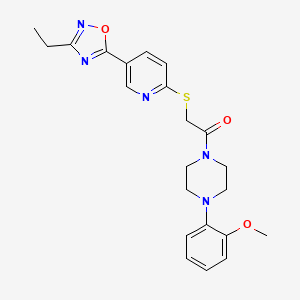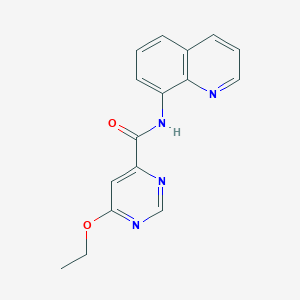
4-Cyano-N-trifluoromethoxypyridinium triflimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N-trifluoromethoxypyridinium triflimide is a bench-stable trifluoromethoxylation reagent developed in the Togni lab. It is known for its ability to generate trifluoromethoxy radicals under visible-light irradiation in the presence of a photocatalyst . This compound is used for arene C-H functionalization, providing trifluoromethoxy ethers .
Preparation Methods
The synthesis of 4-Cyano-N-trifluoromethoxypyridinium triflimide involves the trifluoromethylation of 4-cyanopyridine N-oxide using Togni reagent . The reaction is typically carried out under visible-light irradiation with a photocatalyst, leading to the cleavage of the N-O bond and the formation of the trifluoromethoxy radical . This method allows for the production of the compound on a multigram scale .
Chemical Reactions Analysis
4-Cyano-N-trifluoromethoxypyridinium triflimide primarily undergoes radical trifluoromethoxylation reactions. Under visible-light irradiation, the N-O bond cleaves to form an OCF3 radical, which can then functionalize arene C-H bonds . This process is distinctly different from conventional procedures and provides access to aryl trifluoromethyl ethers . Common reagents used in these reactions include photocatalysts such as Ru(bpy)3(PF6)2 .
Scientific Research Applications
4-Cyano-N-trifluoromethoxypyridinium triflimide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-N-trifluoromethoxypyridinium triflimide involves the generation of a trifluoromethoxy radical through the cleavage of the N-O bond under visible-light irradiation . This radical can then functionalize arene C-H bonds, leading to the formation of trifluoromethoxy ethers . The process is mediated by a strongly reducing photocatalyst, such as Ru(bpy)3(PF6)2 .
Comparison with Similar Compounds
4-Cyano-N-trifluoromethoxypyridinium triflimide is unique due to its bench stability and ability to generate trifluoromethoxy radicals under mild conditions . Similar compounds include:
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one
- 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
These compounds also serve as trifluoromethoxylation reagents but may differ in terms of stability, reactivity, and the specific conditions required for their use.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-(trifluoromethoxy)pyridin-1-ium-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N2O.C2F6NO4S2/c8-7(9,10)13-12-3-1-6(5-11)2-4-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-4H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLMCZPHIZXUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C#N)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F9N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2429210.png)
![2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2429219.png)
![5-methyl-N-(2-methylpropyl)-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2429220.png)
![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)


![4-(azepane-1-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2429225.png)
